molecular formula C7H7BrClF2N B15296897 1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride

1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride

Katalognummer: B15296897
Molekulargewicht: 258.49 g/mol
InChI-Schlüssel: POVBMHFRGIJPJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is attached to a methanamine group. This compound is often used in research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride typically involves the bromination and fluorination of a phenylmethanamine precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification systems to achieve high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The methanamine group can undergo oxidation to form corresponding imines or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce imines or amines, respectively.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methanamine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
  • 1-(3-Bromo-2,6-difluorophenyl)methanamine hydrochloride
  • 1-(4-Bromo-3,5-difluorophenyl)methanamine

Comparison: Compared to these similar compounds, 1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C7H7BrClF2N

Molekulargewicht

258.49 g/mol

IUPAC-Name

(2-bromo-3,6-difluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6BrF2N.ClH/c8-7-4(3-11)5(9)1-2-6(7)10;/h1-2H,3,11H2;1H

InChI-Schlüssel

POVBMHFRGIJPJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)CN)Br)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.